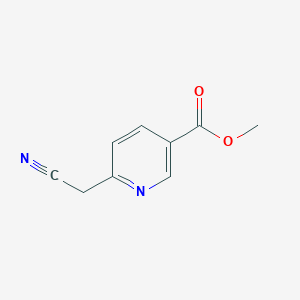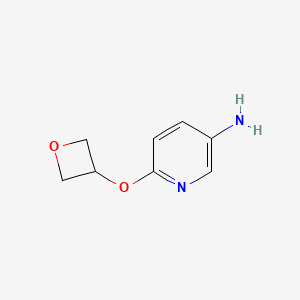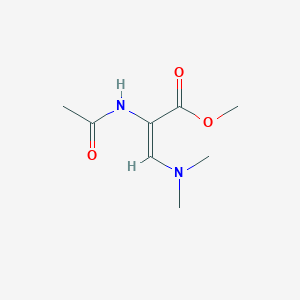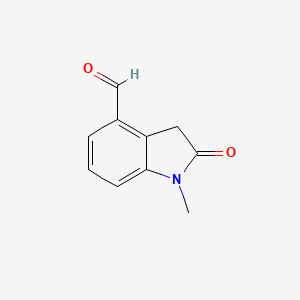
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride
Übersicht
Beschreibung
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride (DIPH) is an organic compound that is widely used in the scientific research community due to its unique properties. DIPH is a derivative of isoquinoline and piperidine, and is often used as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, and has a variety of applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Glycoprotein IIb/IIIa Antagonists : A study by Hutchinson et al. (1996) explored the structure-activity relationship of orally active glycoprotein IIb/IIIa antagonists, which are based on a 3,4-dihydro-1(1H)-isoquinolinone core. These compounds, including derivatives of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone, were found to be potent in inhibiting platelet aggregation, a key factor in thrombosis. The research also focused on improving the in vivo profile of these compounds through modifications like ester prodrugs (Hutchinson et al., 1996).
Design of Ruthenium-Chelated Compounds : Panda et al. (2019) investigated the reactivity profile of bis(heterocyclo)methanides (BHMs), structurally mimicking β-diketiminate, on a {Ru(acac)2} platform. Among the synthesized [Ru(L)(acac)2] complexes, one incorporated a derivative of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone, showing significant electronic modification and redox tunability at the metal-ligand interface (Panda et al., 2019).
Antiestrogenic Activity : Research by Jones et al. (1979) delved into the synthesis of a compound structurally related to 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone and its antiestrogenic activity. This compound demonstrated potent antiestrogenic activity in both rats and mice, indicating its potential therapeutic applications in conditions responsive to estrogen modulation (Jones et al., 1979).
Neuroprotective Effects : Takahashi et al. (1997) studied the neuroprotective effects of a potent PARS inhibitor, a variant of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone, in a rat model of focal cerebral ischemia. Their findings indicated a significant reduction in infarct volume, suggesting the compound's potential role in mitigating brain damage in cerebral ischemia (Takahashi et al., 1997).
Antimicrobial Activity : Zaki et al. (2019) synthesized a series of compounds including 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, structurally similar to 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone. These compounds showed promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zaki et al., 2019).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17;/h1-2,4-5,13,16H,3,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNHCQAOUQZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride | |
CAS RN |
1220034-95-6 | |
| Record name | Methanone, (3,4-dihydro-2(1H)-isoquinolinyl)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)




![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)







